

Application of Mass Spectrometry in Studying Folate-Drug Interactions

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Compound of Interest

Compound Name: Folate-MS432

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS) has become an indispensable tool in the study of folate metabolism and its interaction with various drugs, particularly antifolates like methotrexate. Its high sensitivity, specificity, and versatility allow for the accurate quantification of folates and drugs in complex biological matrices, the elucidation of metabolic pathways, and the identification of drug targets. These application notes provide an overview of the key methodologies and protocols for researchers in pharmacology and drug development.

Folate-mediated one-carbon metabolism is a critical network of biochemical pathways essential for the synthesis of nucleotides (purines and thymidylate), amino acids (serine and glycine), and for the methylation of various molecules, including DNA.[1][2] This pathway's central role in cell proliferation makes it a key target for anticancer drugs.[1] Antifolates, such as methotrexate, disrupt this pathway by inhibiting enzymes like dihydrofolate reductase (DHFR), thereby blocking DNA replication and cell division.[3]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers superior accuracy for therapeutic drug monitoring (TDM) of antifolates compared to immunoassays, which can suffer from cross-reactivity with metabolites.[4] Furthermore, advanced MS-based proteomics and metabolomics approaches are enabling a deeper

understanding of the complex interactions between drugs and the folate pathway, aiding in the discovery of new drug targets and biomarkers of drug response.

Quantitative Data Summary

The following tables summarize the performance of various LC-MS/MS methods for the quantification of methotrexate and different folate species in biological samples.

Table 1: LC-MS/MS Methods for Methotrexate (MTX) Quantification

Analyte(s)	Matrix	LLOQ	Linearity	Intra-day CV (%)	Inter-day CV (%)	Reference
MTX, 7-OH-MTX	Plasma	25 nmol/L	Up to 50 μ mol/L	< 8.3	< 8.3	
MTX	Serum	0.01 μ mol/L	0.01–25.00 μ mol/L	Not Reported	Not Reported	
MTX	Serum	0.09 μ mol/L	0.09–12.5 μ mol/L	> 95% precision	> 95% precision	
MTX, Tofacitinib	Rat Plasma	0.49 ng/mL	0.49–91.0 ng/mL	< 15	< 15	
Folic Acid	Human Plasma	0.249 ng/mL	0.249–19.9 ng/mL	Not Reported	Not Reported	
5-M-THF	Human Plasma	5.05 ng/mL	5.05–50.5 ng/mL	Not Reported	Not Reported	

Table 2: LC-MS/MS Methods for Folate Species Quantification

Analyte(s)	Matrix	LLOQ	Linearity	Reference
5mTHF, hmTHF, FA, 5fTHF, pABG, apABG	Human Serum	0.07–0.52 nmol/L	Up to 140 nmol/L	
Folates, derivatives, and metabolites	Serum	pg/mL levels	25 pg/mL to 1000 ng/mL	
Eleven folate metabolites	Biological Samples	0.55 to 2.25 nmol/L	Not Reported	

Key Experimental Protocols

Protocol 1: Quantification of Methotrexate in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for therapeutic drug monitoring.

1. Sample Preparation (Protein Precipitation)

- To 50 μ L of plasma, add 150 μ L of an internal standard (IS) solution (e.g., methotrexate-d3) in methanol.
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography

- HPLC System: Agilent 1200 Series or equivalent.
- Column: Phenomenex Luna 5 μ m Phenyl Hexyl, 2 mm \times 50 mm.
- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate methotrexate and its metabolites (e.g., a linear gradient from 10% to 90% B over 3 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μ L.

3. Mass Spectrometry

- Mass Spectrometer: AB Sciex API 3200 or equivalent triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Methotrexate: m/z 455.1 \rightarrow 308.3
 - 7-OH-Methotrexate: m/z 471.1 \rightarrow 324.3
 - Internal Standard (MTX-d3): m/z 459.1 \rightarrow 312.3
- Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Protocol 2: Chemical Proteomics for Antifolate Target Identification

This protocol outlines a chemical proteomics workflow to identify protein binding partners of folate-based drugs.

1. Probe Synthesis and Immobilization

- Synthesize a derivative of the antifolate drug containing a linker and a reactive group for immobilization.
- Covalently attach the drug probe to agarose or magnetic beads.

2. Protein Extraction

- Lyse cells or tissues of interest in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
- Determine protein concentration using a standard assay (e.g., BCA assay).

3. Affinity Pull-down

- Incubate the immobilized drug probe with the protein lysate for 1-2 hours at 4°C with gentle rotation.
- For competitive binding experiments, pre-incubate the lysate with an excess of the free drug before adding the beads.
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

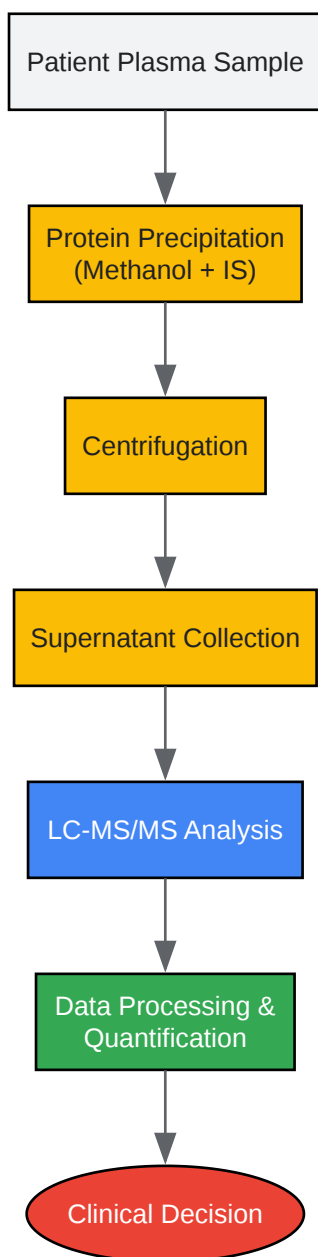
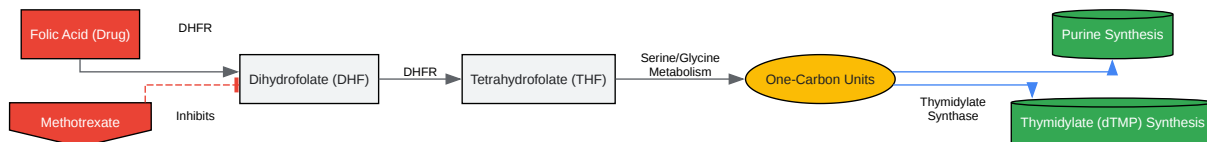
4. On-Bead Digestion and Mass Spectrometry

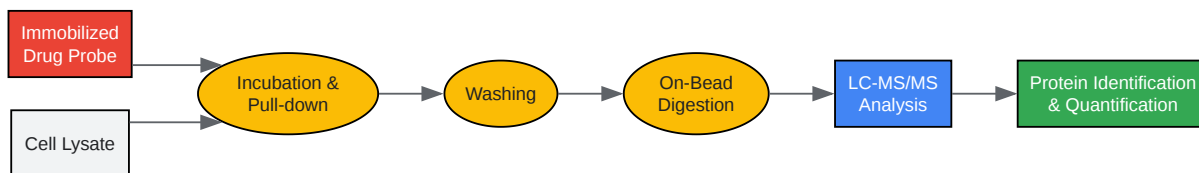
- Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
- Reduce and alkylate the captured proteins.
- Digest the proteins into peptides using trypsin overnight at 37°C.
- Collect the supernatant containing the peptides.
- Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

5. Data Analysis

- Search the MS/MS data against a protein database to identify the captured proteins.
- Quantify the relative abundance of proteins pulled down in the presence and absence of the competitor drug to identify specific binding partners.

Visualizations





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